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Compound of Interest

Compound Name: Tofacitinib metabolite-1

Cat. No.: B1651525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the

quantification of Tofacitinib and its metabolites in biological matrices. The objective is to offer a

comparative analysis of different methodologies, supported by experimental data, to aid

researchers in selecting the most suitable assay for their specific needs in pharmacokinetic

studies, therapeutic drug monitoring, and bioequivalence assessments.

Introduction to Tofacitinib and its Metabolism
Tofacitinib is an oral Janus kinase (JAK) inhibitor used for the treatment of autoimmune

diseases such as rheumatoid arthritis. It is primarily metabolized by the cytochrome P450

enzymes CYP3A4 and, to a lesser extent, CYP2C19. While the parent drug, Tofacitinib,

accounts for the majority of the pharmacological activity, understanding the profile of its

metabolites is crucial for a complete pharmacokinetic assessment. Several metabolites have

been identified, with each generally constituting less than 10% of the total circulating

radioactivity. One of the principal metabolites is referred to as M9. This guide will focus on the

bioanalytical methods for both Tofacitinib and its metabolite M9.

Comparative Performance of Bioanalytical Methods
The accurate and reliable quantification of Tofacitinib and its metabolites is predominantly

achieved using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The

choice of sample preparation, chromatographic separation, and mass spectrometric detection
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parameters significantly influences the method's performance. Below is a summary of

quantitative data from various validated methods to facilitate comparison.

Tofacitinib Bioanalytical Method Comparison
Parameter

Method 1
(UPLC-MS/MS)

Method 2
(HPLC-MS/MS)

Method 3 (LC-
MS/MS)

Method 4
(UPLC-MS/MS)

Biological Matrix Human Plasma Human Plasma Rat Plasma Human Plasma

Sample

Preparation

Liquid-Liquid

Extraction (LLE)

Protein

Precipitation

(PPT)

Solid-Phase

Extraction (SPE)

Protein

Precipitation

(PPT)

Linearity Range

(ng/mL)
0.05 - 100[1] 1.00 - 200.00 0.40 - 74.4[2] 0.5 - 100

Lower Limit of

Quantification

(LLOQ) (ng/mL)

0.05[1] 0.30 0.40[2] 0.5

Intra-day

Precision (%CV)
2.1 - 5.1[1] < 15 < 15[2] ≤ 13.2

Inter-day

Precision (%CV)
2.1 - 5.1[1] < 15 < 15[2] ≤ 13.2

Accuracy (%) 96.2 - 103.1[1] Within ± 15 Within ± 15[2] -12.0 to 14.3

Recovery (%) 98.6[1] Not Reported Not Reported > 88.5

Internal Standard
Tofacitinib-

¹³C₃,¹⁵N
Baricitinib Phenacetin[2] Upadacitinib

Tofacitinib Metabolite (M9) Bioanalytical Method
A validated UPLC-MS/MS method has been developed for the simultaneous determination of

Tofacitinib and its principal metabolite, M9, in beagle dog plasma.[3]
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Parameter UPLC-MS/MS for Tofacitinib and M9

Biological Matrix Beagle Dog Plasma

Sample Preparation Protein Precipitation (PPT)[3]

Linearity Range (ng/mL) 0.5 - 400 (for both Tofacitinib and M9)[3]

Lower Limit of Quantification (LLOQ) (ng/mL) 0.5 (for both Tofacitinib and M9)[3]

Intra-day Precision (%CV) ≤ 13.2 (for both)

Inter-day Precision (%CV) ≤ 13.2 (for both)

Accuracy (%) -12.0 to 14.3 (for both)[3]

Recovery (%) > 88.5 (for both)[3]

Internal Standard Upadacitinib

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays.

Below are representative protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation Methodologies: A Comparison
Sample preparation is a critical step to remove interferences from the biological matrix. The

most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and

Solid-Phase Extraction (SPE).

Protein Precipitation (PPT): This is a simple and high-throughput method. It typically involves

the addition of an organic solvent like acetonitrile or methanol to the plasma sample to

precipitate proteins. After centrifugation, the supernatant containing the analyte is analyzed.

This method was successfully used for the simultaneous analysis of Tofacitinib and its

metabolite M9.[3]

Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample extract compared to PPT. This

technique involves the partitioning of the analyte from the aqueous plasma sample into an

immiscible organic solvent. A validated method for Tofacitinib in human plasma utilized

methyl-tert butyl ether for extraction.[1]
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Solid-Phase Extraction (SPE): SPE generally yields the cleanest samples and can be used

to concentrate the analyte, often leading to lower limits of quantification. This method uses a

solid sorbent to retain the analyte, which is then eluted with a suitable solvent.[2]

Detailed Protocol for UPLC-MS/MS Analysis of
Tofacitinib and M9
This protocol is based on a validated method for the simultaneous quantification of Tofacitinib

and its metabolite M9 in beagle dog plasma.[3]

1. Sample Preparation (Protein Precipitation)

To 50 µL of plasma sample, add 150 µL of acetonitrile (containing the internal standard,

Upadacitinib).

Vortex the mixture for 1 minute to precipitate proteins.

Centrifuge at 13,000 rpm for 10 minutes.

Transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

LC System: Waters ACQUITY UPLC

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

Flow Rate: 0.4 mL/min

Injection Volume: 2 µL

Column Temperature: 40°C

3. Mass Spectrometry Conditions

Mass Spectrometer: Waters Xevo TQ-S triple quadrupole
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Ionization Mode: Positive Electrospray Ionization (ESI+)

MRM Transitions:

Tofacitinib: m/z 313.12 → 148.97[3]

M9: m/z 329.10 → 137.03[3]

Upadacitinib (IS): m/z 380.95 → 255.97[3]

Visualizing Key Pathways and Workflows
Diagrams are provided to illustrate the signaling pathway of Tofacitinib and a typical

experimental workflow.
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Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
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Caption: A typical bioanalytical workflow for Tofacitinib and its metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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